4,5-Dichloro-6-nitropyridazin-3-ol
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Overview
Description
“4,5-Dichloro-6-nitropyridazin-3-ol” is a chemical compound with the molecular formula C4HCl2N3O3. It has a molecular weight of 209.97 g/mol .
Synthesis Analysis
There are several methods reported for the synthesis of this compound. One method involves the use of N,N-dimethyl-formamide and trichlorophosphate in toluene under reflux conditions . Another method involves the use of fuming sulphuric acid, sulfuric acid, and potassium nitrate at 90℃ .Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-6-nitropyridazin-3-ol” consists of a pyridazine ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group . The IUPAC name of the compound is 4,5-dichloro-3-nitro-1H-pyridazin-6-one .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the methoxylation reaction with potassium carbonate/methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.97 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 208.9394963 g/mol . The topological polar surface area of the compound is 87.3 Ų .Scientific Research Applications
Nucleophilic Substitution and Compound Synthesis
One study detailed the nucleophilic substitution in 1-alkyl-4,5-dichloro-3-nitropyridazin-6-ones, highlighting the selective substitution of a chlorine atom by the quaternary carbon atom of the carbanion formed from a substituted acetonitrile. This process facilitates the synthesis of novel compounds, showcasing the chemical versatility of dichloro-nitropyridazin derivatives (Volovenko & Volovnenko, 2006).
Nitration of Secondary Amines
Another application involves the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating excellent nitro group transfer potentiality. This method offers a mild, neutral condition for producing N-nitramines in good yields, indicating its utility in synthetic organic chemistry (Park et al., 2003).
Structural Analysis
The molecular structure of 2-chloro-4-nitropyridine N-oxide has been analyzed, showing that the nitro group is essentially coplanar with the aromatic ring. This structural feature is crucial for understanding the reactivity and potential interactions of such compounds in further chemical synthesis and applications (Shafer et al., 2018).
Photorelease and Scavenging of NO
Research on ruthenium nitrosyl complexes with nitrogen-rich ligands, including those related to the pyridazin class, reveals insights into their electronic structure, reactivity, photorelease, and scavenging of nitric oxide (NO). These findings have implications for the development of photoactive materials and potential therapeutic agents (Giri et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-3-nitro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNATHDZNWMBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382036 |
Source
|
Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-nitropyridazin-3-ol | |
CAS RN |
13645-43-7 |
Source
|
Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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